![molecular formula C10H18O B13615304 2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol is a unique organic compound characterized by its highly strained bicyclic structure This compound is notable for its stability despite the inherent ring strain associated with cyclopropane rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol.
化学反应分析
Types of Reactions
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Ethers, esters
科学研究应用
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound to study ring strain and reactivity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s strained bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
2,2,3,3-Tetramethylbutane: A structurally similar compound with less ring strain.
Hexamethylethane: Another related compound with a different arrangement of methyl groups.
Uniqueness
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol is unique due to its highly strained bicyclic structure, which imparts distinctive chemical reactivity and stability. This makes it a valuable compound for studying the effects of ring strain and for developing novel materials and bioactive molecules.
属性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
1-(2,2,3,3-tetramethylcyclopropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)7(9(8,3)4)10(11)5-6-10/h7,11H,5-6H2,1-4H3 |
InChI 键 |
VRTFTQBZRJDJKH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C)C)C2(CC2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


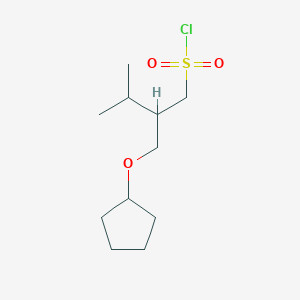


![1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)


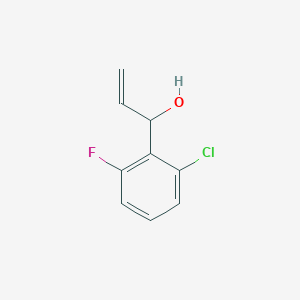
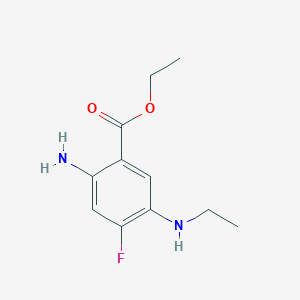
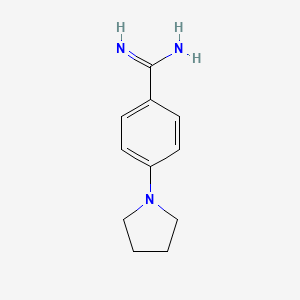
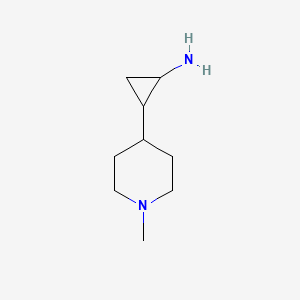
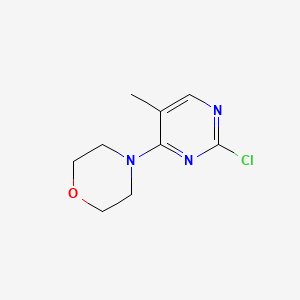
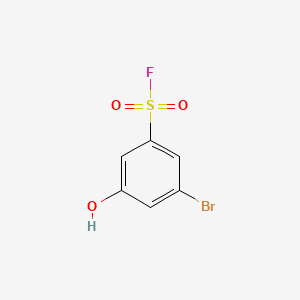
![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)

